![molecular formula C20H24N2O2 B6268874 (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol CAS No. 344899-18-9](/img/no-structure.png)

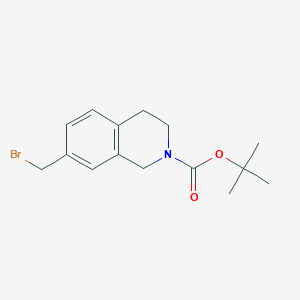

(S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as (S)-(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol, has a CAS Number of 56-54-2 . It has a molecular weight of 342.44 and its linear formula is C20H26N2O3 .

Molecular Structure Analysis

The compound has a complex structure, as indicated by its IUPAC name. It contains an azabicyclo[2.2.2]octane ring, which is a type of nitrogen-containing heterocyclic compound. This ring is substituted with an ethenyl group (also known as a vinyl group) and a methoxyquinolinyl group .Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol involves the following steps: 1) synthesis of 6-methoxyquinoline, 2) synthesis of (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol, and 3) coupling of the two compounds to form the final product.", "Starting Materials": [ "2-methoxyaniline", "ethyl 3-oxobutanoate", "sodium ethoxide", "2-bromo-6-methoxyquinoline", "2,5-dimethoxytetrahydrofuran", "sodium hydride", "acetic acid", "acetic anhydride", "(-)-sparteine", "2-bromo-3-chloropropene", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "4-(chloromethyl)quinoline", "potassium carbonate", "palladium on carbon", "methanol" ], "Reaction": [ "Synthesis of 6-methoxyquinoline:", "- React 2-methoxyaniline with ethyl 3-oxobutanoate and sodium ethoxide to form 2-ethoxy-3-methoxyquinoline.", "- React 2-ethoxy-3-methoxyquinoline with 2-bromo-6-methoxyquinoline and 2,5-dimethoxytetrahydrofuran in the presence of sodium hydride to form 6-methoxyquinoline.", "Synthesis of (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol:", "- React acetic acid and acetic anhydride with (-)-sparteine to form a sparteine complex.", "- React the sparteine complex with 2-bromo-3-chloropropene to form (S)-2-chloro-3-(1-ethyl-1-methylpropyl)pyridine.", "- React (S)-2-chloro-3-(1-ethyl-1-methylpropyl)pyridine with sodium borohydride to form (S)-2-(1-ethyl-1-methylpropyl)pyridine.", "- React (S)-2-(1-ethyl-1-methylpropyl)pyridine with 4-(chloromethyl)quinoline and potassium carbonate in the presence of palladium on carbon to form (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol.", "Coupling of 6-methoxyquinoline and (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol:", "- React 6-methoxyquinoline with sodium hydroxide to form the sodium salt of 6-methoxyquinoline.", "- React the sodium salt of 6-methoxyquinoline with (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanol in the presence of methanol to form (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol." ] } | |

CAS番号 |

344899-18-9 |

分子式 |

C20H24N2O2 |

分子量 |

324.4 |

純度 |

93 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。